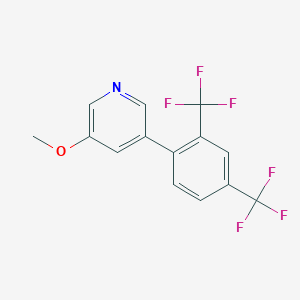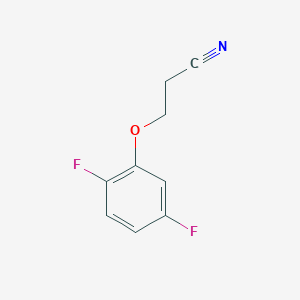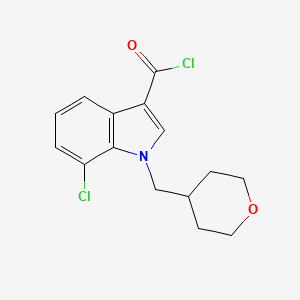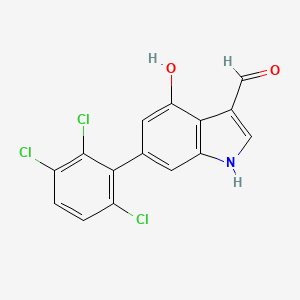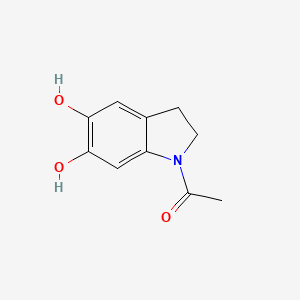
(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a methoxy group attached to a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxycyclohexanone.
Amination: The 2-methoxycyclohexanone undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxycyclohexanone derivatives.
Reduction: Formation of cyclohexylamines or cyclohexanols.
Substitution: Formation of N-substituted amino acid derivatives.
科学的研究の応用
(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the cyclohexyl ring.
2-Methoxyphenyl isocyanate: Contains a methoxy group but differs in functional groups and reactivity.
Uniqueness
(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid is unique due to its chiral nature and the presence of both an amino group and a methoxy-substituted cyclohexyl ring. This combination of features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-methoxycyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1 |
InChIキー |
IEXKLDGSEOHRLK-RRQHEKLDSA-N |
異性体SMILES |
COC1CCCCC1[C@@H](C(=O)O)N |
正規SMILES |
COC1CCCCC1C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)

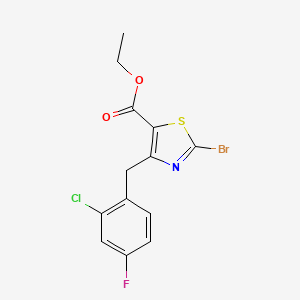
![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)





